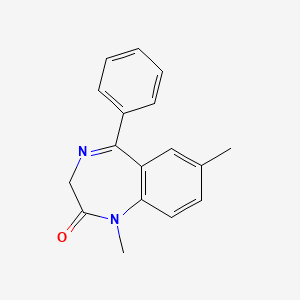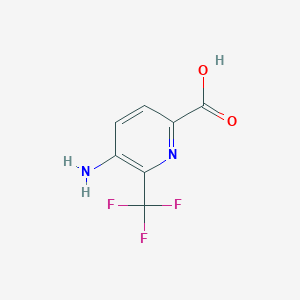
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position on a picolinic acid backbone.
Mechanism of Action
Target of Action
The primary target of 5-Amino-6-(trifluoromethyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants. It is involved in the regulation of plant hormone auxin signaling pathways .
Mode of Action
5-Amino-6-(trifluoromethyl)picolinic acid interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction results in the inhibition of the growth of Arabidopsis thaliana roots .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. The auxin signaling pathway regulates various aspects of plant growth and development. By interacting with the AFB5 receptor, 5-Amino-6-(trifluoromethyl)picolinic acid disrupts this pathway, leading to inhibited growth .
Result of Action
The result of the action of 5-Amino-6-(trifluoromethyl)picolinic acid is the inhibition of plant growth. Specifically, it has been shown to inhibit the growth of Arabidopsis thaliana roots . This makes it a potent herbicide, with some compounds exhibiting better post-emergence herbicidal activity than picloram .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted picolinic acids, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides, due to its ability to inhibit specific plant enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group.
6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group at the 5-position.
Uniqueness
The presence of both the amino and trifluoromethyl groups in 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and biological interactions, enhancing its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(11)1-2-4(12-5)6(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOIYXOXOVGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
![Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate](/img/structure/B2766957.png)
![(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2766958.png)
![7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2766960.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)
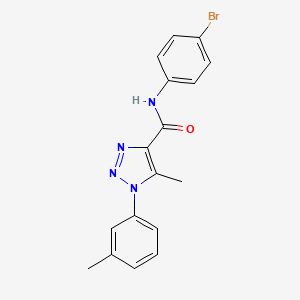
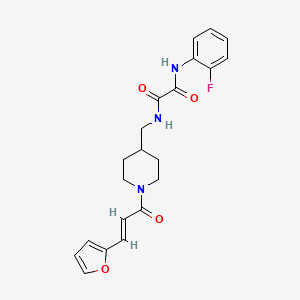
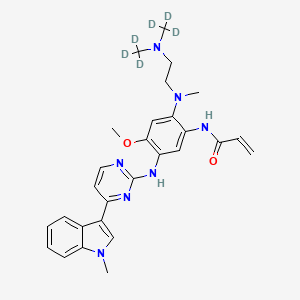
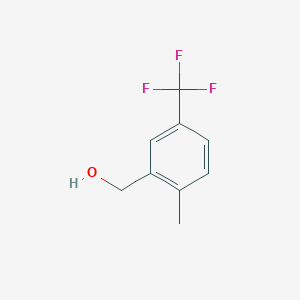
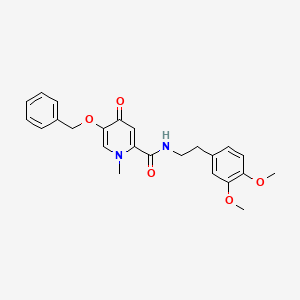
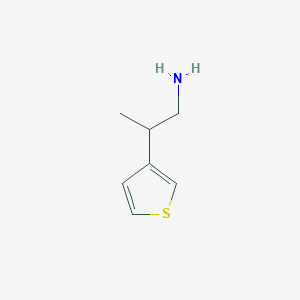
![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)
